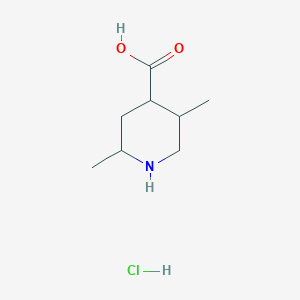

2,5-Dimethylpiperidine-4-carboxylic acid hydrochloride

描述

属性

IUPAC Name |

2,5-dimethylpiperidine-4-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.ClH/c1-5-4-9-6(2)3-7(5)8(10)11;/h5-7,9H,3-4H2,1-2H3,(H,10,11);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APGNLOKGLPFUDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C(CN1)C)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethylpiperidine-4-carboxylic acid hydrochloride typically involves the reaction of 2,5-dimethylpiperidine with chloroacetic acid under acidic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the product is isolated by crystallization. The reaction conditions include maintaining a temperature range of 50-70°C and a reaction time of 4-6 hours .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems ensures consistent quality and reduces the risk of contamination .

化学反应分析

Types of Reactions

2,5-Dimethylpiperidine-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohol.

Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous solution at room temperature.

Reduction: Lithium aluminum hydride in anhydrous ether at 0-5°C.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: 2,5-Dimethylpiperidine-4-carboxylic acid.

Reduction: 2,5-Dimethylpiperidine-4-methanol.

Substitution: Various N-alkylated derivatives.

科学研究应用

Buffering Agent in Cell Culture

One of the prominent applications of 2,5-Dimethylpiperidine-4-carboxylic acid hydrochloride is as a non-ionic organic buffering agent in biological studies. It maintains physiological pH levels (6-8.5) in cell cultures, facilitating optimal conditions for cellular processes and experiments . This property is essential for studies involving enzyme activity, cellular metabolism, and drug testing.

Pharmaceutical Development

The compound serves as a building block in the synthesis of various pharmaceuticals. Its structural characteristics make it a valuable precursor in developing drugs targeting neurological disorders and other conditions where piperidine derivatives have shown therapeutic potential . Research indicates that modifications of the piperidine structure can lead to compounds with enhanced biological activity, including anti-inflammatory and analgesic properties.

Case Study: Anti-inflammatory Properties

Recent studies have explored the dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) pathways using modified piperidine derivatives. Compounds derived from this compound exhibited significant anti-inflammatory effects, suggesting potential applications in treating chronic inflammatory diseases .

Table 1: Summary of Biological Activities

| Compound | Activity Type | Mechanism | Reference |

|---|---|---|---|

| A | Anti-inflammatory | COX/LOX inhibition | |

| B | Analgesic | Modulation of pain pathways | |

| C | Neuroprotective | Reduction of oxidative stress |

Case Study: Drug Design Innovations

Innovative approaches in drug design have utilized this compound to create multi-targeted ligands that can interact with multiple biological pathways simultaneously. Such compounds have shown promise in enhancing therapeutic efficacy while minimizing side effects .

作用机制

The mechanism of action of 2,5-Dimethylpiperidine-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .

相似化合物的比较

Key Observations:

Substituent Effects :

- The methyl groups in 2,5-dimethylpiperidine-4-carboxylic acid HCl increase lipophilicity compared to polar groups (e.g., -OCH₃ in compounds). However, the carboxylic acid moiety enhances hydrophilicity, balancing solubility .

- Bulky substituents like diphenylmethoxy () or trifluoromethyl () significantly increase molecular weight and may impact metabolic stability or receptor binding .

Hydrochloride Salts :

Functional and Application-Based Differences

Pharmacological Activity

- 4-(Diphenylmethoxy)piperidine HCl : Used in neuropharmacology due to its structural similarity to selective serotonin reuptake inhibitors (SSRIs) .

- Trifluoromethyl-containing Piperidines (): Exhibit enhanced electronic effects and metabolic resistance, making them potent SSRIs .

- Alkaloid Hydrochlorides (e.g., Jatrorrhizine HCl): Demonstrate antimicrobial and antidiabetic activities, highlighting the role of aromatic systems in bioactivity .

Analytical Characterization

- HPLC Profiles : Alkaloid hydrochlorides (e.g., berberine HCl) show distinct retention times in HPLC (), which could guide analytical methods for the target compound .

生物活性

2,5-Dimethylpiperidine-4-carboxylic acid hydrochloride is a compound of significant interest in medicinal chemistry and biological research. Its unique structure allows it to interact with various biological targets, making it a valuable subject for study in the context of drug development and therapeutic applications.

Chemical Structure and Synthesis

The molecular formula of this compound is with a carboxylic acid functional group that enhances its reactivity. The synthesis typically involves the reaction of 2,5-dimethylpiperidine with chloroacetic acid under acidic conditions, using solvents like ethanol or methanol. The reaction is conducted at temperatures between 50-70°C for 4-6 hours, followed by crystallization to isolate the product.

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors. It may function as an inhibitor or activator depending on the target. For instance, it has been shown to inhibit certain enzyme activities by binding to their active sites, thereby preventing substrate interaction and subsequent catalysis.

1. Enzyme Interaction Studies

Due to its structural similarity to natural substrates, this compound has been employed in studying enzyme-substrate interactions. It serves as a model for understanding how modifications in structure can affect biological activity.

2. Neurological Research

Research indicates potential applications in treating neurological disorders. The compound's interaction with neurotransmitter receptors suggests it may influence pathways involved in mood regulation and cognitive function.

3. Pharmaceutical Development

The compound is being investigated for its role as a building block in the synthesis of more complex molecules aimed at developing new pharmaceuticals. Its derivatives are explored for enhanced biological activities or different physicochemical properties that could lead to novel therapeutic agents.

Comparative Biological Activity

To better understand the biological activity of this compound, it is useful to compare it with related compounds. Below is a summary table highlighting key characteristics:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| 2,5-Dimethylpiperidine-4-carboxylic acid HCl | C7H14ClN | Potential inhibitor of various enzymes |

| 5,5-Dimethylpiperidine-2-carboxylic acid HCl | C7H14ClN | Similar structure; different substitution pattern |

| N-Methylpiperidine-2-carboxylic acid | C7H15N | Lacks one methyl group; potentially lower lipophilicity |

Case Studies and Research Findings

Several studies have documented the biological effects of this compound:

- Enzyme Inhibition : A study demonstrated that this compound exhibits significant inhibition against angiotensin-converting enzyme (ACE), with an IC50 value indicating strong potency compared to other derivatives .

- Psychiatric Applications : In preclinical trials, analogs of the compound have shown promise as selective serotonin receptor agonists, which may lead to therapeutic applications in treating depression and anxiety disorders .

- Mechanistic Insights : Investigations into the binding affinities at various receptors have provided insights into its mechanism of action, highlighting its potential as a CNS-targeted compound with favorable drug-like properties .

常见问题

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 2,5-dimethylpiperidine-4-carboxylic acid hydrochloride, and how do reaction conditions influence yield?

- Methodology : Piperidine derivatives are typically synthesized via reductive amination, ring-closure reactions, or functional group modifications. For example, highlights sulfonyl group introduction via nucleophilic substitution under anhydrous conditions. Optimizing pH (e.g., using HCl for salt formation) and temperature (room temperature vs. reflux) can improve yields. Purification often involves recrystallization from ethanol/water mixtures or chromatography .

Q. How can spectroscopic techniques (NMR, IR, MS) be utilized to confirm the structural integrity and purity of this compound?

- Methodology :

- 1H/13C NMR : Identify methyl groups (δ ~1.2–1.5 ppm for 2,5-dimethyl) and the carboxylic acid proton (broad signal at δ ~10–12 ppm). Compare with reference spectra of similar piperidine derivatives (e.g., ’s benzaldehyde analog).

- IR : Confirm carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹).

- Mass Spectrometry : Molecular ion peak matching the molecular formula (C9H18ClNO2; MW 207.7 g/mol + HCl) and fragmentation patterns consistent with piperidine rings .

Q. What storage conditions are recommended to ensure long-term stability of this compound?

- Methodology : Store at –20°C in airtight, light-protected containers to prevent hydrolysis of the carboxylic acid group or degradation of the hydrochloride salt. Stability studies for analogous compounds (e.g., ’s meperidine hydrochloride) suggest ≥5-year stability under these conditions .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular dynamics) predict the conformational behavior of this compound in aqueous vs. nonpolar environments?

- Methodology : Use software like Gaussian or Schrödinger Suite to calculate energy-minimized conformers. Compare with experimental data (e.g., X-ray crystallography of similar piperidine salts in ). Solvent effects can be modeled using implicit solvation (e.g., PCM). Discrepancies between computational and experimental results may arise from crystal packing forces or protonation state variations .

Q. What experimental approaches resolve contradictions in reported solubility or pKa values for this compound?

- Methodology :

- Solubility : Conduct equilibrium solubility studies in buffered solutions (pH 1–12) at controlled temperatures (25°C, 37°C). Use HPLC or UV-Vis to quantify dissolved compound.

- pKa : Employ potentiometric titration with a glass electrode, validated against computational pKa predictions (e.g., ’s acid pKa ~10.27). Cross-check with capillary electrophoresis .

Q. How can receptor binding assays differentiate specific vs. nonspecific interactions of this compound with biological targets?

- Methodology :

- Use radioligand displacement assays (e.g., ³H-labeled antagonists) with increasing concentrations of the compound.

- Include negative controls (e.g., scrambled peptide analogs) and competitive inhibitors.

- Analyze binding kinetics (kon/koff) via surface plasmon resonance (SPR) to assess affinity and specificity. Similar strategies are applied in ’s enzyme inhibition studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。